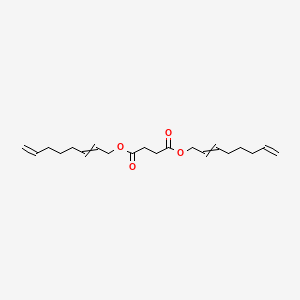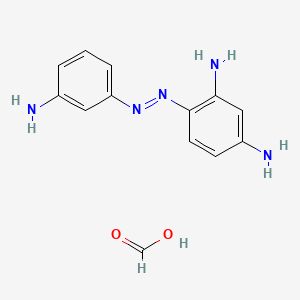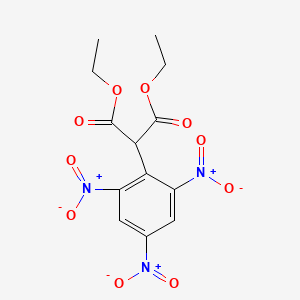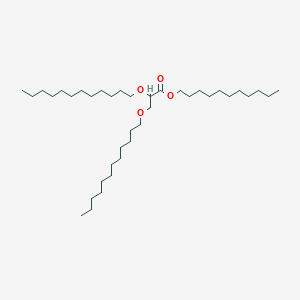
Undecyl 2,3-bis(dodecyloxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecyl 2,3-bis(dodecyloxy)propanoate is an organic compound with the molecular formula C38H76O4 . It belongs to the class of esters, which are characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Esters like undecyl 2,3-bis(dodecyloxy)propanoate are typically synthesized through the esterification of carboxylic acids with alcohols in the presence of a mineral acid catalyst . The reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid, followed by the elimination of water .
Industrial Production Methods
In industrial settings, the production of esters often involves the use of large-scale reactors where the reactants are continuously fed, and the products are continuously removed. This method ensures a high yield and purity of the ester product .
Análisis De Reacciones Químicas
Types of Reactions
Undecyl 2,3-bis(dodecyloxy)propanoate, like other esters, undergoes several types of chemical reactions, including hydrolysis, transesterification, and reduction .
Common Reagents and Conditions
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water and can be catalyzed by either an acid or a base.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, typically in the presence of an acid or base catalyst.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from the hydrolysis of this compound are undecyl alcohol and dodecanoic acid .
Aplicaciones Científicas De Investigación
Undecyl 2,3-bis(dodecyloxy)propanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of undecyl 2,3-bis(dodecyloxy)propanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism . The ester bond is hydrolyzed by esterases, releasing the alcohol and acid components, which can then participate in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various industrial applications.
Methyl butyrate: An ester with a fruity odor, used in flavoring and fragrance industries.
Butyl propionate: An ester used as a solvent and in the production of perfumes.
Uniqueness
Undecyl 2,3-bis(dodecyloxy)propanoate is unique due to its long alkyl chains, which impart distinct physicochemical properties such as lower volatility and higher hydrophobicity compared to shorter-chain esters . These properties make it particularly useful in applications requiring long-lasting effects and stability .
Propiedades
Número CAS |
64713-50-4 |
|---|---|
Fórmula molecular |
C38H76O4 |
Peso molecular |
597.0 g/mol |
Nombre IUPAC |
undecyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C38H76O4/c1-4-7-10-13-16-19-22-24-27-30-33-40-36-37(41-34-31-28-25-23-20-17-14-11-8-5-2)38(39)42-35-32-29-26-21-18-15-12-9-6-3/h37H,4-36H2,1-3H3 |
Clave InChI |
JRUMUGVAEKZCMU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCC)OCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone](/img/structure/B14495010.png)
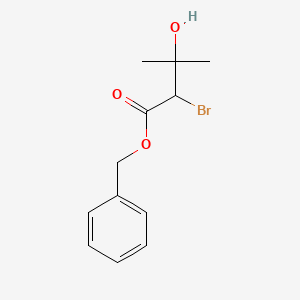

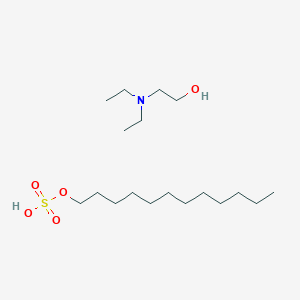
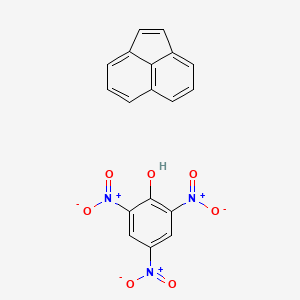
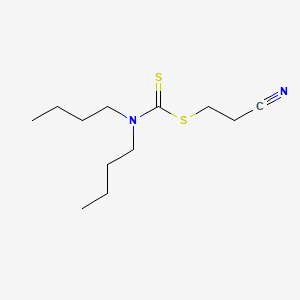
![(E)-1-[5-(4-Chlorophenyl)furan-2-yl]-N-(4-methylphenyl)methanimine](/img/structure/B14495045.png)
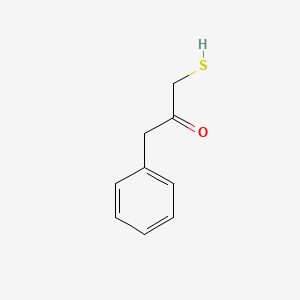
![[(2-Cyanoethyl)(nitro)amino]methyl acetate](/img/structure/B14495052.png)
